molecular formula C19H20N4O4 B7178594 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B7178594
M. Wt: 368.4 g/mol
InChI Key: DJFOLRIIAPFZPU-UHFFFAOYSA-N
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Description

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the oxadiazole ring is often formed via the cyclization of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one is unique due to its combination of the furan, oxadiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-18(4-3-17-21-19(22-27-17)16-2-1-11-25-16)23-10-7-15(12-23)26-13-14-5-8-20-9-6-14/h1-2,5-6,8-9,11,15H,3-4,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFOLRIIAPFZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=NC=C2)C(=O)CCC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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